molecular formula C16H20N2O3 B2834134 4-butoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-68-0

4-butoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide

Cat. No. B2834134
CAS RN: 2034261-68-0
M. Wt: 288.347
InChI Key: SBNJNGBKLCUWII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . For the synthesis of the isoxazole ring, a multi-step reaction involving hydroxylamine hydrochloride and sulfuric acid at 85 °C, followed by lithium aluminium tetrahydride in diethyl ether at 0 - 20 °C under an inert atmosphere can be used .


Molecular Structure Analysis

In a similar compound, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other . A short intra-molecular C-H⋯O contact occurs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ‘4-butoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide’ include the condensation of carboxylic acids and amines, and the formation of the isoxazole ring .

Scientific Research Applications

Antibacterial Activity

This compound has been investigated for its antibacterial potential. Researchers have synthesized related oxazole derivatives and examined their activity against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. Further studies could explore its mechanism of action and potential clinical applications .

Anticancer Potential

Given the diverse biological activities of oxazole derivatives, exploring this compound’s effects on cancer cells is warranted. In vitro assays against various cancer cell lines (such as breast cancer cells, lung fibroblasts, and liver cancer cells) could reveal its cytotoxicity and selectivity .

Synthetic Applications

Understanding the compound’s reactivity and synthetic pathways is crucial. Researchers have already synthesized related compounds using various reactions, such as coupling with diazonium salts and amines. Further synthetic modifications could yield derivatives with enhanced properties .

properties

IUPAC Name

4-butoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-10-14-11-18-21-12(14)2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNJNGBKLCUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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